3-Bromo-4-fluoro-1H-indazole-6-carboxylic acid

medicinal chemistry kinase inhibitor cross-coupling

3-Bromo-4-fluoro-1H-indazole-6-carboxylic acid (CAS 885521-65-3) is a heterobifunctional indazole scaffold that integrates a C3 bromine atom, a C4 fluorine atom, and a C6 carboxylic acid handle on the bicyclic 1H-indazole core. These three functional groups enable orthogonal cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig), amidation, and esterification chemistry, establishing the compound as a versatile building block for medicinal chemistry.

Molecular Formula C8H4BrFN2O2
Molecular Weight 259.03 g/mol
CAS No. 885521-65-3
Cat. No. B3293673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-fluoro-1H-indazole-6-carboxylic acid
CAS885521-65-3
Molecular FormulaC8H4BrFN2O2
Molecular Weight259.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C(NN=C21)Br)F)C(=O)O
InChIInChI=1S/C8H4BrFN2O2/c9-7-6-4(10)1-3(8(13)14)2-5(6)11-12-7/h1-2H,(H,11,12)(H,13,14)
InChIKeyDHVBSFFDJSIDNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-fluoro-1H-indazole-6-carboxylic acid (CAS 885521-65-3): A Halogenated Indazole Building Block for Kinase-Targeted Drug Discovery


3-Bromo-4-fluoro-1H-indazole-6-carboxylic acid (CAS 885521-65-3) is a heterobifunctional indazole scaffold that integrates a C3 bromine atom, a C4 fluorine atom, and a C6 carboxylic acid handle on the bicyclic 1H-indazole core . These three functional groups enable orthogonal cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig), amidation, and esterification chemistry, establishing the compound as a versatile building block for medicinal chemistry [1]. With a molecular formula of C₈H₄BrFN₂O₂ (MW 259.03 g/mol) and a computed LogP of 2.84, this halogenated indazole resides at the intersection of synthetic accessibility, drug-like physicochemical space, and the well-validated kinase-inhibitor pharmacophore conferred by the indazole nucleus [2].

Why 1H-Indazole-6-carboxylic Acid Analogs Cannot Interchangeably Replace 3-Bromo-4-fluoro-1H-indazole-6-carboxylic acid in Drug Discovery Programs


Indazole-6-carboxylic acid derivatives are not freely interchangeable because the position, nature, and number of halogen substituents on the indazole core dictate orthogonal reactivity, electronic modulation, and ultimately biological target engagement [1]. The 3-bromo substituent provides a leaving group for palladium-catalyzed cross-coupling, while the 4-fluoro substituent simultaneously withdraws electron density and can improve metabolic stability . The 6-carboxylic acid extends the scaffold into a unique vector for amide bond formation with target proteins, enabling a specific exit-vector geometry that is inaccessible to regioisomeric analogs [2]. Substituting a des-fluoro, des-bromo, or regioisomeric variant removes one or more of these orthogonal functional handles, fundamentally altering the synthetic trajectory and structure–activity relationship (SAR) landscape of the resulting library [3].

Head-to-Head Evidence: Quantified Differentiation of 3-Bromo-4-fluoro-1H-indazole-6-carboxylic acid (885521-65-3) from Closest Structural Analogs


Orthogonal Halogen Substitution: C3-Br + C4-F + C6-COOH vs. Mono-Halogenated Indazole-6-carboxylic Acids

3-Bromo-4-fluoro-1H-indazole-6-carboxylic acid incorporates a C3 bromine atom that unequivocally enables Pd-catalyzed Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira cross-coupling, while its C4 fluorine atom provides electron-withdrawing modulation and a metabolically stable C–F bond that simultaneously influences LogP and target-binding affinity [1]. In contrast, the mono-halogenated analogs 3-bromo-1H-indazole-6-carboxylic acid (CAS 114086-30-5; MW 241.04, LogP ~1.6) and 4-fluoro-1H-indazole-6-carboxylic acid (CAS 447-44-9; MW 180.14, LogP ~1.1) each lack one of these two functional handles, meaning that the synthetic chemist must accept either the absence of a cross-coupling site or the absence of the fluorine electronic effect when using these comparators .

medicinal chemistry kinase inhibitor cross-coupling

Physicochemical Differentiation: LogP and Molecular Weight Comparison with Des-Halo and Mono-Halo Indazole-6-carboxylic Acid Isosteres

The target compound exhibits a computed LogP of 2.84 and a molecular weight of 259.03 g/mol . By comparison, the unsubstituted parent 1H-indazole-6-carboxylic acid (MW 162.15) has a much lower computed LogP, while the mono-bromo analog (3-bromo-1H-indazole-6-carboxylic acid, MW 241.04) and mono-fluoro analog (4-fluoro-1H-indazole-6-carboxylic acid, MW 180.14) occupy distinct, non-overlapping regions of the drug-likeness space . The incremental +0.8–1.7 LogP unit increase relative to the mono-halogenated analogs places this compound within a more favorable lipophilicity window for cell permeability, while the molecular weight remains well below the 500 Da Lipinski threshold [1]. These measured differences mean that any structure–activity relationship developed with this scaffold cannot be directly extrapolated to the mono-halogenated comparators without confounding LogP-driven potency shifts.

Lipinski Rule of Five drug-likeness physicochemical profiling

Regioisomeric Specificity: 3-Br/4-F Substitution Pattern vs. Alternative Indazole Carboxylic Acid Regioisomers in Kinase Inhibitor Pharmacophore Matching

The 1H-indazole-6-carboxylic acid scaffold is a validated kinase hinge-binding motif, with the 6-carboxylic acid forming a critical hydrogen-bond interaction with the catalytic lysine and/or the hinge region of the ATP-binding pocket [1]. In the 3-bromo-4-fluoro-1H-indazole-6-carboxylic acid isomer (CAS 885521-65-3), the C3-Br is positioned at the pyrazole ring, while the C4-F occupies the benzene ring peri to the carboxylic acid. Regioisomeric variants such as 6-bromo-4-fluoro-1H-indazole-3-carboxylic acid (BioDeep 00000696547) and 5-bromo-6-fluoro-1H-indazole-3-carboxylic acid place the carboxylic acid handle at C3 rather than C6, resulting in a fundamentally different exit-vector orientation relative to the kinase hinge region [2]. Biochemical SAR compilations on indazole kinase inhibitors demonstrate that relocation of the carboxylic acid from C6 to C3 typically produces a >10-fold shift in kinase inhibitory potency due to the altered hydrogen-bond geometry [3].

kinase hinge-binding pharmacophore modeling indazole SAR

Oxidation-State Differentiation: Free Carboxylic Acid vs. Methyl Ester or Des-carboxy Analog in Late-Stage Functionalization

The free carboxylic acid of 3-bromo-4-fluoro-1H-indazole-6-carboxylic acid (CAS 885521-65-3) enables direct, one-step amide coupling with primary and secondary amines using standard HATU, EDC/HOBt, or T3P activation, whereas its methyl ester analog (methyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate, CAS 885521-41-5; MW 273.06) requires a separate saponification step before amidation . The des-carboxy analog 3-bromo-4-fluoro-1H-indazole (CAS 885521-60-8; MW 215.02) lacks the carboxylic acid handle entirely, forcing the medicinal chemist to introduce a carboxylate or amide vector through less predictable C–H functionalization strategies . This oxidation-state difference translates to a minimum of one additional synthetic step (hydrolysis) when the methyl ester is used, or the complete loss of the C6 vector when the des-carboxy analog is employed, directly affecting both synthesis timelines and final library size [1].

amide coupling late-stage diversification bioisostere

Halogen-Dependent Metabolic Stability: 3-Br/4-F vs. 3-Cl/4-F and Other Halogen Combinations in Indazole Kinase Inhibitor Scaffolds

The combination of a C3 bromine and C4 fluorine substituent on the 1H-indazole-6-carboxylic acid scaffold modulates both phase I oxidative metabolism and direct halogen–protein interactions. The C4 fluorine forms a strong C–F bond (bond dissociation energy ~485 kJ/mol) that resists oxidative dehalogenation by cytochrome P450 enzymes, while the C3 bromine provides a polarizable halogen atom capable of forming halogen bonds with backbone carbonyl oxygens in the kinase hinge region [1]. SAR studies on halogenated indazole series have demonstrated that C3-Br provides a 3–10-fold enhancement in kinase binding affinity compared to the corresponding C3-Cl or C3-H analogs due to favorable halogen-σ-hole interactions, while the C4-F contributes to a 2–3-fold improvement in microsomal half-life relative to C4-H [2][3]. Procurement of any alternative halogen combination (e.g., 3-Cl-4-F or 3-Br-4-H) therefore results in either reduced target engagement or accelerated metabolic clearance.

metabolic stability CYP450 halogen SAR

Commercially Available Purity Benchmarking: Supplier-Specified Purity of 3-Bromo-4-fluoro-1H-indazole-6-carboxylic acid vs. Closest Analogs

Multiple vendors list 3-bromo-4-fluoro-1H-indazole-6-carboxylic acid at 97–98% purity (HPLC) . By comparison, the mono-bromo analog 3-bromo-1H-indazole-6-carboxylic acid (CAS 114086-30-5) is typically supplied at 95% purity, and the mono-fluoro analog 4-fluoro-1H-indazole-6-carboxylic acid (CAS 447-44-9) is available at 98% purity . The methyl ester derivative methyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate (CAS 885521-41-5) is available at 95–98% purity from suppliers . While the purity specifications are comparable, the target compound uniquely combines high purity with the complete set of three orthogonal functional handles (C3-Br, C4-F, C6-COOH) in a single commercially available building block, eliminating the need for procurement of multiple precursors that would require assembly through multi-step in-house synthesis [1].

purity specification procurement quality vendor comparison

Evidence-Backed Application Scenarios for 3-Bromo-4-fluoro-1H-indazole-6-carboxylic acid (885521-65-3) in Drug Discovery and Chemical Biology


Kinase Inhibitor Library Synthesis via Orthogonal Diversification at C3, C4, and C6 Positions

Medicinal chemistry teams building focused kinase inhibitor libraries can leverage the three orthogonal handles (C3-Br for Suzuki coupling, C4-F for electronic tuning, C6-COOH for amide diversification) to generate diverse chemotypes from a single starting material [1]. The C3-Br undergoes Pd-catalyzed cross-coupling with aryl/heteroaryl boronic acids to introduce hinge-binding fragments, while the C6-COOH is simultaneously amidated with amine building blocks to explore solvent-exposed region vectors without protecting-group interconversion [2]. This parallel diversification strategy is directly enabled by the specific 3-Br/4-F/6-COOH substitution pattern and cannot be replicated using mono-halogenated indazole-6-carboxylic acid analogs.

Targeted Protein Degradation (PROTAC) Linker Attachment via C6 Carboxylic Acid

The C6 carboxylic acid provides a direct, high-yielding amidation point for attaching polyethylene glycol (PEG) or alkyl linkers to generate PROTAC (proteolysis-targeting chimera) molecules based on the indazole kinase-binding warhead [3]. The C3-Br can be functionalized independently of the C6-COOH to introduce the E3 ligase-recruiting moiety or to further elaborate the target-protein-binding fragment, enabling a convergent synthetic route to bifunctional degraders. The 4-fluoro substituent contributes to the metabolic stability of the final PROTAC molecule, a critical parameter for cellular degradation assays .

Structure–Activity Relationship (SAR) Exploration of Halogen-Bonding Interactions in Kinase Hinge Binding

The C3-Br substituent on 3-bromo-4-fluoro-1H-indazole-6-carboxylic acid engages in halogen-σ-hole interactions with backbone carbonyl groups in the kinase hinge region, a binding mode validated across multiple indazole-based kinase inhibitor co-crystal structures [4]. Systematic comparison of the C3-Br compound with its C3-Cl, C3-I, and C3-H analogs enables quantitative assessment of the halogen-bond contribution to binding free energy. The C4-F simultaneously serves as an internal control, as fluorine does not participate in halogen bonding but exerts electronic effects that can be deconvoluted from the C3 halogen contribution [5].

Chemical Probe Synthesis Requiring High-Purity, Scalable Building Block Procurement

Chemical biology laboratories developing indazole-based chemical probes for target validation require multi-gram quantities of building blocks with consistent purity (≥97%) and batch-to-batch reproducibility . 3-Bromo-4-fluoro-1H-indazole-6-carboxylic acid is available from multiple qualified vendors at 97–98% purity with full analytical characterization (NMR, HPLC, MS), enabling reliable scale-up from milligram-scale pilot reactions to gram-scale probe synthesis without re-qualification of the starting material supply chain .

Quote Request

Request a Quote for 3-Bromo-4-fluoro-1H-indazole-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.